

Data Presentation: Certificate of Analysis

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Compound of Interest

Compound Name: L-Serine- $^{13}\text{C}_3,^{15}\text{N}$

Cat. No.: B12055589

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The following table summarizes the typical quantitative data and specifications for L-Serine- $^{13}\text{C}_3,^{15}\text{N}$, compiled from leading suppliers. These values represent the quality benchmarks for the product.

Parameter	Specification
Chemical Formula	$\text{HO}^{13}\text{CH}_2^{13}\text{CH}(^{15}\text{NH}_2)^{13}\text{CO}_2\text{H}$ [4]
Molecular Weight	109.06 g/mol [4]
Isotopic Purity (^{13}C)	$\geq 98\text{-}99$ atom %
Isotopic Purity (^{15}N)	$\geq 98\text{-}99$ atom %
Chemical Purity	$\geq 95\text{-}98\%$
Appearance	White to off-white solid
Melting Point	Approx. 222 °C (decomposes)
Optical Rotation ($[\alpha]_{25/\text{D}}$)	+14.6° (c = 2 in 1 M HCl)
Mass Shift	M+4
CAS Number	202407-34-9

Experimental Protocols

Rigorous analytical testing ensures the identity, purity, and isotopic enrichment of L-Serine- $^{13}\text{C}_3,^{15}\text{N}$. The following are detailed methodologies for key qualifying experiments.

Isotopic Purity and Mass Verification by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the correct mass shift due to isotopic labeling and for quantifying the level of enrichment.

- **Objective:** To verify the molecular weight of L-Serine- $^{13}\text{C}_3,^{15}\text{N}$ and determine the isotopic enrichment of ^{13}C and ^{15}N .
- **Instrumentation:** A high-resolution mass spectrometer such as an Orbitrap or Time-of-Flight (TOF) analyzer is used.
- **Sample Preparation:** The sample is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.
- **Methodology:**
 - The prepared sample is introduced into the mass spectrometer, typically via direct infusion or through a liquid chromatography (LC) system.
 - Electrospray ionization (ESI) in positive ion mode is commonly used to generate protonated molecular ions $[\text{M}+\text{H}]^+$.
 - A full scan mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
 - The resulting spectrum is analyzed to identify the peak corresponding to the labeled L-Serine (expected m/z around 110.07) and any peak corresponding to the unlabeled analogue (expected m/z around 106.04).
 - The isotopic distribution is examined to confirm the incorporation of three ^{13}C atoms and one ^{15}N atom.
 - The atom percent enrichment is calculated by comparing the peak intensities of the labeled species to the unlabeled species.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous confirmation of the molecular structure and the specific positions of the isotopic labels.

- Objective: To confirm the chemical structure of L-Serine and verify the positions of the ^{13}C and ^{15}N labels.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: The sample is dissolved in a deuterated solvent, such as Deuterium Oxide (D_2O).
- Methodology:
 - ^1H NMR: A standard proton NMR spectrum is acquired. While the basic structure is confirmed, the key information comes from the coupling between ^1H and the labeled nuclei.
 - ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is acquired. Three distinct signals corresponding to the three carbon atoms are expected, confirming the full labeling.
 - ^{15}N NMR: A ^1H - ^{15}N Heteronuclear Single Quantum Coherence (HSQC) experiment is often performed. This 2D experiment shows a correlation peak between the nitrogen atom and the protons attached to it, confirming the ^{15}N label on the amine group.
 - Analysis: The chemical shifts and coupling constants in all spectra are analyzed to ensure they are consistent with the structure of L-Serine and the specific isotopic labeling pattern.

Chemical and Enantiomeric Purity by High-Performance Liquid Chromatography (HPLC)

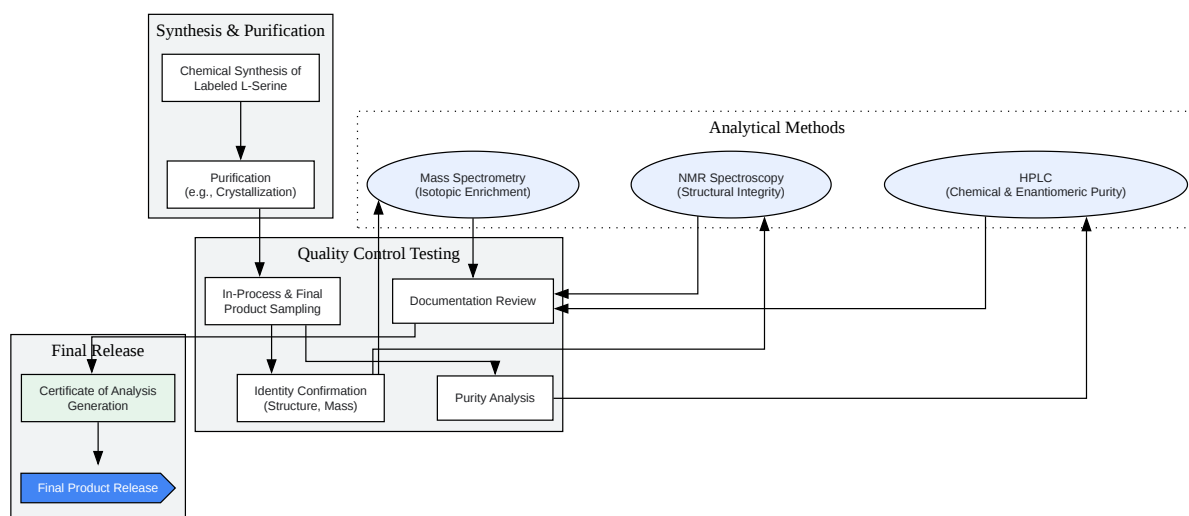
HPLC is used to assess the chemical purity (presence of other compounds) and the enantiomeric purity (presence of D-Serine).

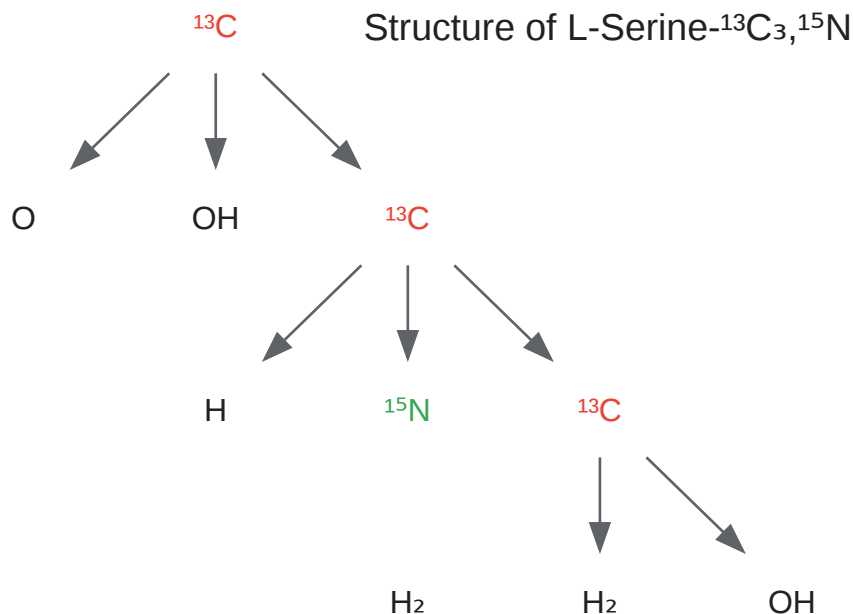
- Objective: To quantify the chemical purity of the L-Serine sample and determine the percentage of the L-enantiomer.
- Instrumentation: An HPLC system equipped with a UV or fluorescence detector.

- Methodology for Chemical Purity (Reversed-Phase HPLC):
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile is employed.
 - Detection: As serine lacks a strong chromophore, pre-column derivatization with a UV-active agent like o-phthalaldehyde (OPA) may be required for sensitive UV detection. Alternatively, an Evaporative Light Scattering Detector (ELSD) or mass spectrometer can be used.
 - Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated by dividing the peak area of L-Serine by the total area of all peaks.
- Methodology for Enantiomeric Purity (Chiral HPLC):
 - Derivatization: The sample is derivatized with a chiral reagent (e.g., Marfey's reagent or OPA with a chiral thiol like N-acetyl-L-cysteine) to form diastereomers.
 - Column: A standard C18 column is used to separate the resulting diastereomers.
 - Detection: A fluorescence or UV detector is used, depending on the derivatizing agent.
 - Analysis: The chromatogram is analyzed to separate the peaks corresponding to the L-Serine and D-Serine derivatives. The enantiomeric excess is calculated from the respective peak areas.

Mandatory Visualizations

The following diagrams illustrate the quality control workflow and the labeled chemical structure of L-Serine- $^{13}\text{C}_3$, ^{15}N .





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